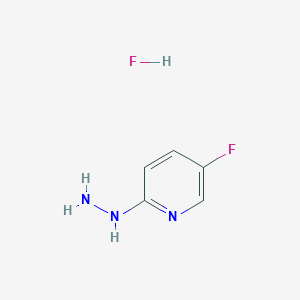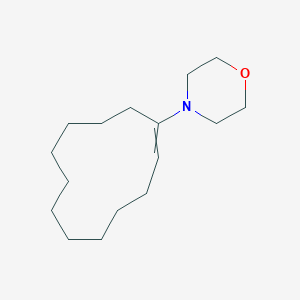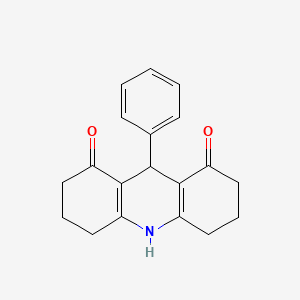
(N-Acetyl)-(4R)-benzyl-2-oxazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(N-Acetyl)-(4R)-benzyl-2-oxazolidinone is a chiral oxazolidinone derivative that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is known for its utility as a chiral auxiliary in asymmetric synthesis, which is crucial for the production of enantiomerically pure compounds. The presence of the benzyl group and the oxazolidinone ring structure contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (N-Acetyl)-(4R)-benzyl-2-oxazolidinone typically involves the reaction of (4R)-benzyl-2-oxazolidinone with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the acetylation of the nitrogen atom in the oxazolidinone ring, resulting in the formation of the N-acetyl derivative. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Purification is typically achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(N-Acetyl)-(4R)-benzyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-acetyl-4-benzyl-2-oxazolidinone-3-one.
Reduction: Reduction reactions can convert the oxazolidinone ring to a more saturated structure.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the acetyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation Products: N-acetyl-4-benzyl-2-oxazolidinone-3-one
Reduction Products: Saturated oxazolidinone derivatives
Substitution Products: Various substituted oxazolidinones depending on the nucleophile used
Applications De Recherche Scientifique
(N-Acetyl)-(4R)-benzyl-2-oxazolidinone has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (N-Acetyl)-(4R)-benzyl-2-oxazolidinone involves its interaction with various molecular targets. The compound can act as a chiral auxiliary by forming diastereomeric complexes with substrates, thereby facilitating asymmetric transformations. The oxazolidinone ring structure allows for specific interactions with enzymes and proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(N-Acetyl)-(4S)-benzyl-2-oxazolidinone: The enantiomer of the compound with similar chemical properties but different stereochemistry.
(N-Acetyl)-2-oxazolidinone: Lacks the benzyl group, resulting in different reactivity and applications.
(N-Benzyl)-2-oxazolidinone: Lacks the acetyl group, affecting its chemical behavior and utility.
Uniqueness
(N-Acetyl)-(4R)-benzyl-2-oxazolidinone is unique due to its specific stereochemistry and the presence of both the acetyl and benzyl groups. These features contribute to its effectiveness as a chiral auxiliary and its versatility in various chemical reactions.
Propriétés
Formule moléculaire |
C12H13NO3 |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
3-acetyl-4-benzyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H13NO3/c1-9(14)13-11(8-16-12(13)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3 |
Clé InChI |
YMVGXIZVSPMNPD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3-Phenoxyphenyl)methyl]piperazine](/img/structure/B8811060.png)











